Oleamidopropyl betaine

Description

Properties

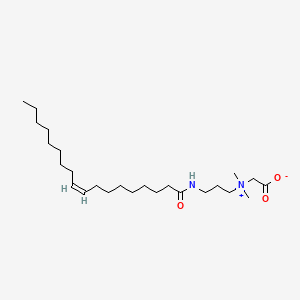

IUPAC Name |

2-[dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24(28)26-21-19-22-27(2,3)23-25(29)30/h11-12H,4-10,13-23H2,1-3H3,(H-,26,28,29,30)/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWJQNCOTNUNMF-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893471 | |

| Record name | Oleylamidopropylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[[(9Z)-1-oxo-9-octadecenyl]amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25054-76-6 | |

| Record name | Mirataine BET-O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25054-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Carboxymethyl)-N,N-dimethyl-3-((1-oxooctadecenyl)amino)-1-prop- anaminium hydroxide, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025054766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[[(9Z)-1-oxo-9-octadecenyl]amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleylamidopropylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-(carboxymethyl)dimethyl-3-[(1-oxo-9-octadecenyl)amino]propylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEAMIDOPROPYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK7B5M6P8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Oleamidopropyl Betaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of oleamidopropyl betaine (B1666868) for laboratory applications. The document details the underlying chemical principles, step-by-step experimental protocols, and analytical methods for purity assessment, compiled from established chemical literature. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Introduction

Oleamidopropyl betaine is a zwitterionic surfactant belonging to the amidoamine betaine class. Its structure comprises a hydrophobic oleyl group derived from oleic acid, a central amide linkage, a propyl spacer, and a hydrophilic headgroup containing a quaternary ammonium (B1175870) cation and a carboxylate anion.[1] This amphoteric nature imparts desirable properties such as effective cleansing, foam boosting, and conditioning, making it a subject of interest in various research and development fields, including formulation science and drug delivery.[1][2] For laboratory use, the synthesis of high-purity this compound is crucial, as residual reactants and byproducts can significantly influence experimental outcomes.[1]

Synthesis of this compound

The conventional laboratory synthesis of this compound is a two-step process.[1][3] The first step is the amidation of oleic acid with 3-(dimethylamino)propylamine (DMAPA) to form the intermediate, oleamidopropyl dimethylamine (B145610). The second step involves the quaternization of the tertiary amine in the intermediate with sodium chloroacetate (B1199739) to yield the final betaine product.[1][4]

Chemical Reaction Pathway

References

- 1. This compound CAS 25054-76-6 - Research Chemical [benchchem.com]

- 2. This compound | C25H48N2O3 | CID 6436555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Oleamidopropyl dimethylamine | 109-28-4 | 99% [smolecule.com]

- 4. KR20190023563A - Preparation of cocoamidoalkylbetaine with good color quality, color stability and color durability and amphoteric surfactant containing the same - Google Patents [patents.google.com]

Physicochemical Properties of Oleamidopropyl Betaine in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Oleamidopropyl Betaine (B1666868) (OAPB) in aqueous solutions. OAPB is a zwitterionic surfactant with a hydrophobic oleic acid-derived tail and a hydrophilic betaine headgroup, making it a versatile ingredient in various formulations. Its behavior in water is critical to its functionality, influencing everything from surface activity to rheological properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of molecular relationships and experimental workflows.

Core Physicochemical Properties

Oleamidopropyl Betaine's unique structure, featuring both a quaternary ammonium (B1175870) cation and a carboxylate anion, dictates its behavior in aqueous environments. This zwitterionic nature contributes to its pH-responsive characteristics and overall performance as a surfactant.

Data Summary

The following table summarizes the available quantitative data for the physicochemical properties of this compound in aqueous solution. It is important to note that specific values can be influenced by the purity of the surfactant, the presence of electrolytes, and the specific experimental conditions.

| Property | Value | Conditions |

| Molecular Weight | 424.67 g/mol | |

| Critical Micelle Concentration (CMC) | 0.05 – 0.1 wt% | In aqueous solution |

| 0.042 wt% | In a gel formulation | |

| Surface Tension at CMC | 27.8 mN/m | At a concentration of 0.1% |

| pH-dependent Viscosity | Significantly increases under acidic conditions (pH < 4) | Qualitative observation |

| Krafft Point | Not available in the reviewed literature | |

| Phase Behavior | No specific phase diagram for OAPB/water system available in the reviewed literature |

Molecular Structure and its Influence on Physicochemical Properties

The interplay between the hydrophobic tail and the hydrophilic headgroup of this compound governs its self-assembly and interfacial behavior in water. The following diagram illustrates this relationship.

Caption: Relationship between OAPB's molecular structure and its key physicochemical properties.

Experimental Protocols

Accurate characterization of this compound's properties relies on standardized experimental procedures. This section details the methodologies for determining critical physicochemical parameters.

Determination of Critical Micelle Concentration (CMC) by Tensiometry (Wilhelmy Plate Method)

This method measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.

Materials and Equipment:

-

Analytical balance

-

Volumetric flasks and pipettes

-

Tensiometer equipped with a Wilhelmy plate (typically platinum)

-

Stirring mechanism (e.g., magnetic stirrer)

-

Temperature-controlled sample vessel

-

High-purity water

-

This compound

Procedure:

-

Solution Preparation: Prepare a stock solution of OAPB in high-purity water at a concentration significantly above the expected CMC. Subsequently, prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC. It is advisable to use a logarithmic dilution series for more accurate plotting.

-

Instrument Calibration: Clean the Wilhelmy plate thoroughly, typically with a solvent like ethanol (B145695) or by flame annealing, to remove any organic contaminants. Calibrate the tensiometer according to the manufacturer's instructions, often using a standard with a known surface tension, such as high-purity water.

-

Measurement:

-

Place the most dilute OAPB solution into the temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate into the solution. The plate should be positioned so that it is partially submerged and the liquid wets it.

-

Allow the system to equilibrate and the surface tension reading to stabilize before recording the value.

-

Repeat the measurement for each of the prepared surfactant solutions, progressing from the lowest to the highest concentration. Ensure the plate is meticulously cleaned and dried between each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the OAPB concentration (log C).

-

The resulting graph will typically show two linear regions: a region where surface tension decreases with increasing concentration (below the CMC) and a plateau region where the surface tension remains relatively constant (above the CMC).

-

The CMC is determined from the intersection point of the two lines extrapolated from these linear regions.

-

Measurement of Viscosity Using a Cone-Plate Rheometer

This protocol outlines the determination of the viscosity of OAPB solutions as a function of shear rate, which is crucial for understanding its flow behavior.

Materials and Equipment:

-

Rotational rheometer with a cone-plate geometry

-

Temperature control unit for the rheometer

-

Solutions of this compound at desired concentrations and pH values

Procedure:

-

Instrument Setup and Calibration:

-

Select an appropriate cone geometry (e.g., 40 mm diameter, 2° angle) based on the expected viscosity of the sample.

-

Calibrate the rheometer according to the manufacturer's guidelines. Set the temperature of the lower plate to the desired experimental temperature.

-

-

Sample Loading:

-

Pipette the required volume of the OAPB solution onto the center of the lower plate. The volume should be sufficient to fill the gap between the cone and plate once the cone is in the measurement position.

-

Lower the cone to the correct measurement gap. A small amount of excess sample should be visible around the edge of the cone, forming a "trim" line. Carefully remove any excess sample.

-

-

Measurement:

-

Allow the sample to equilibrate at the set temperature for a few minutes.

-

Perform a shear rate sweep experiment. This involves applying a range of shear rates (e.g., from 0.1 to 100 s⁻¹) and measuring the corresponding shear stress.

-

The viscosity is calculated by the rheometer software as the ratio of shear stress to shear rate.

-

-

Data Analysis:

-

Plot the viscosity as a function of the shear rate.

-

For Newtonian fluids, the viscosity will be constant. For non-Newtonian fluids, such as many surfactant solutions, the viscosity may change with the shear rate (shear-thinning or shear-thickening behavior).

-

To study the effect of pH, repeat the procedure with OAPB solutions adjusted to different pH values.

-

Determination of the Krafft Point by Conductivity

The Krafft point is the temperature at which the solubility of an ionic or zwitterionic surfactant becomes equal to its critical micelle concentration. Below this temperature, the surfactant exists predominantly as crystalline solid in equilibrium with a dilute solution.

Materials and Equipment:

-

Conductivity meter with a temperature probe

-

Temperature-controlled water bath with a stirrer

-

Beaker or sample cell

-

This compound solution at a concentration above its CMC

Procedure:

-

Sample Preparation: Prepare an aqueous solution of OAPB at a concentration known to be above its CMC at temperatures where it is fully soluble.

-

Cooling and Crystallization: Cool the solution in an ice bath while stirring until the surfactant precipitates, forming a turbid suspension.

-

Heating and Measurement:

-

Place the beaker containing the turbid suspension in a temperature-controlled water bath.

-

Immerse the conductivity probe and a thermometer into the surfactant suspension.

-

Begin to slowly heat the water bath while continuously stirring the surfactant suspension.

-

Record the conductivity and temperature at regular intervals (e.g., every 1°C).

-

-

Data Analysis:

-

Plot the conductivity as a function of temperature.

-

The plot will show a sharp increase in the slope of the conductivity curve.

-

The temperature at which this sharp change in conductivity begins is the Krafft point. This change signifies the rapid dissolution of the surfactant into micelles.

-

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of a surfactant like this compound in an aqueous solution.

Caption: A typical experimental workflow for characterizing the physicochemical properties of OAPB.

This guide provides a foundational understanding of the physicochemical properties of this compound in aqueous solutions. For specific applications, it is recommended to perform detailed experimental characterizations under the relevant conditions of use.

An In-depth Technical Guide to the Molecular Structure and Conformation of Oleamidopropyl Betaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamidopropyl betaine (B1666868) is a zwitterionic surfactant widely utilized in the cosmetics and personal care industry. Its amphiphilic nature, characterized by a long, hydrophobic oleoyl (B10858665) tail and a hydrophilic betaine headgroup, dictates its interfacial properties and performance. A thorough understanding of its three-dimensional molecular structure and conformational flexibility is paramount for optimizing its function in various formulations and for comprehending its interactions with biological systems, such as the skin. This technical guide provides a detailed analysis of the molecular structure and conformation of Oleamidopropyl betaine, integrating computational chemistry data with proposed experimental protocols.

Molecular Structure

This compound possesses a complex molecular architecture comprising a hydrophobic oleic acid-derived acyl chain linked via an amide bond to a propyl-dimethylamino group, which is quaternized to form the betaine moiety.[1][2]

Table 1: Molecular Identifiers and Properties

| Identifier/Property | Value |

| Chemical Name | N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxo-9-octadecenyl)amino]-1-propanaminium |

| CAS Number | 25054-76-6 |

| Molecular Formula | C25H48N2O3 |

| Molecular Weight | 424.66 g/mol |

| Canonical SMILES | CCCCCCCC\C=C/CCCCCCCC(=O)NCCC--INVALID-LINK--(C)CC(=O)[O-] |

| InChI Key | ZKWJQNCOTNUNMF-UHFFFAOYSA-N |

| Description | A zwitterionic (amphoteric) surfactant with a quaternary ammonium (B1175870) cation and a carboxylate anion.[1] |

Conformational Analysis: A Computational Approach

Due to the high degree of conformational flexibility in the oleoyl chain and the propyl linker, experimental determination of a single, stable conformation of this compound in solution is challenging. Therefore, computational chemistry methods, specifically geometry optimization, were employed to determine the lowest energy conformation of the molecule in a vacuum. This provides a foundational understanding of its intrinsic structural preferences.

The geometry of this compound was optimized using the Avogadro software with the Universal Force Field (UFF). This method calculates the potential energy of the molecule as a function of its atomic coordinates and iteratively adjusts these coordinates to find a local minimum on the potential energy surface, representing a stable conformation.

Quantitative Conformational Data

The following tables summarize the key bond lengths, bond angles, and dihedral angles of the optimized, lowest-energy conformation of this compound. These parameters define the three-dimensional structure of the molecule.

Table 2: Selected Bond Lengths

| Atoms Involved | Bond Length (Å) |

| O1 - C1 | 1.25 |

| C1 - C2 | 1.53 |

| C2 - N1 | 1.52 |

| N1 - C3 | 1.52 |

| N1 - C4 | 1.52 |

| N1 - C5 | 1.50 |

| C5 - C6 | 1.53 |

| C6 - C7 | 1.53 |

| C7 - N2 | 1.46 |

| N2 - C8 | 1.35 |

| C8 - O2 | 1.24 |

| C8 - C9 | 1.52 |

| C17 = C18 | 1.34 |

Table 3: Selected Bond Angles

| Atoms Involved | Bond Angle (°) |

| O1 - C1 - C2 | 116.8 |

| C1 - C2 - N1 | 114.3 |

| C2 - N1 - C3 | 108.9 |

| C2 - N1 - C4 | 109.1 |

| C2 - N1 - C5 | 109.5 |

| C3 - N1 - C4 | 109.2 |

| C3 - N1 - C5 | 109.9 |

| C4 - N1 - C5 | 110.2 |

| N1 - C5 - C6 | 115.3 |

| C5 - C6 - C7 | 111.2 |

| C6 - C7 - N2 | 110.8 |

| C7 - N2 - C8 | 122.5 |

| N2 - C8 - O2 | 122.9 |

| N2 - C8 - C9 | 116.7 |

| O2 - C8 - C9 | 120.4 |

| C16 - C17 = C18 | 124.5 |

| C17 = C18 - C19 | 124.6 |

Table 4: Selected Dihedral Angles

| Atoms Involved | Dihedral Angle (°) |

| O1 - C1 - C2 - N1 | 178.5 |

| C1 - C2 - N1 - C5 | 176.9 |

| C2 - N1 - C5 - C6 | -179.8 |

| N1 - C5 - C6 - C7 | 179.9 |

| C5 - C6 - C7 - N2 | -179.6 |

| C6 - C7 - N2 - C8 | 179.1 |

| C7 - N2 - C8 - C9 | 179.3 |

| C15 - C16 - C17 = C18 | -179.9 |

| C16 - C17 = C18 - C19 | 179.9 |

Proposed Experimental Protocols for Conformational Analysis

While computational methods provide valuable insights, experimental validation is crucial. The following are proposed, detailed protocols for the conformational analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution. By analyzing nuclear Overhauser effects (NOEs), scalar couplings (J-couplings), and chemical shifts, it is possible to deduce through-space proximities and dihedral angles.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of high-purity this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent can influence the observed conformation due to solute-solvent interactions.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

-

1D ¹H NMR: To identify all proton resonances and assess sample purity.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within the molecule, aiding in the assignment of adjacent protons.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing key distance restraints for conformational analysis. A mixing time of 200-400 ms (B15284909) is recommended for NOESY.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom, aiding in the assignment of carbon resonances.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which helps in assigning quaternary carbons and piecing together molecular fragments.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, Mnova).

-

Assign all proton and carbon resonances based on the correlation experiments.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

-

Measure J-coupling constants from high-resolution 1D ¹H spectra or COSY-type experiments to determine dihedral angle restraints using the Karplus equation.

-

Use the experimental restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of solution structures consistent with the NMR data.

-

X-ray Crystallography

X-ray crystallography can provide a high-resolution, solid-state structure of a molecule. The main challenge for a flexible molecule like this compound is obtaining high-quality crystals.

Protocol:

-

Crystallization Screening:

-

Prepare a highly concentrated solution of this compound (e.g., 10-50 mg/mL) in a suitable solvent.

-

Use a high-throughput screening approach with a variety of crystallization screens (e.g., Hampton Research, Qiagen) that cover a wide range of precipitants, buffers, and salts.

-

Employ vapor diffusion methods (sitting or hanging drop) to set up the crystallization trials. Mix the protein solution with the reservoir solution in a 1:1 ratio.

-

-

Crystal Optimization:

-

Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

-

Techniques such as micro-seeding can be used to improve crystal size and quality.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the space group and unit cell dimensions.

-

Solve the phase problem using direct methods or Patterson methods.

-

Build an initial model of the molecule into the electron density map.

-

Refine the model against the diffraction data to obtain the final, high-resolution crystal structure.

-

Logical and Interactive Frameworks

The following diagrams, generated using Graphviz, illustrate the workflow for conformational analysis and a conceptual model for the interaction of this compound with a cell membrane.

Potential Biological Interactions

While this compound is primarily used for its surfactant properties, its interaction with biological membranes, particularly the skin, is of significant interest. As an amphiphilic molecule, it has the potential to insert its hydrophobic tail into the lipid bilayer of cell membranes, while the hydrophilic headgroup remains at the aqueous interface (as depicted in Figure 2). This interaction can lead to a temporary disruption of the membrane structure, which may be a contributing factor to the skin irritation or sensitization occasionally observed with surfactants. This disruption could potentially trigger cellular signaling pathways associated with inflammation. Further research is needed to elucidate the specific molecular targets and signaling cascades that may be modulated by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. Through computational modeling, a stable, low-energy conformation has been proposed, and key structural parameters have been quantified. Detailed experimental protocols for NMR spectroscopy and X-ray crystallography have been outlined to guide future empirical studies aimed at validating and refining our understanding of this important surfactant's three-dimensional structure. The provided conceptual frameworks for conformational analysis and membrane interaction offer a roadmap for further investigation into the structure-function relationships of this compound, which will be invaluable for the formulation of new and improved consumer products and for assessing its biological activity.

References

The Amphiphilic Architect: A Technical Guide to the Interfacial Mechanism of Oleamidopropyl Betaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamidopropyl betaine (B1666868) (OAPB) is a high-performance zwitterionic surfactant valued for its multifaceted properties, including exceptional interfacial activity, pH-responsive behavior, and biocompatibility. This guide provides an in-depth technical exploration of its core mechanism of action at various interfaces. We will dissect its molecular architecture, detail its adsorption and self-assembly dynamics, and quantify its performance. Furthermore, this document outlines the key experimental protocols for characterizing its interfacial behavior and provides visual representations of its synthesis, interfacial orientation, and pH-dependent mechanisms to facilitate a comprehensive understanding for research and development applications.

Molecular Structure and Physicochemical Properties

Oleamidopropyl betaine is an amphoteric surfactant, meaning its molecular structure contains both a positive and a negative charge, resulting in a net neutral molecule at its isoelectric point.[1][2] This zwitterionic nature is central to its functionality.[3]

-

Hydrophobic Tail: The molecule possesses a long, hydrophobic oleyl group derived from oleic acid (a C18 unsaturated fatty acid).[3] This nonpolar tail is responsible for the surfactant's lipophilic ("oil-seeking") characteristics and drives its migration to non-aqueous phases or hydrophobic surfaces.[2]

-

Hydrophilic Headgroup: The polar headgroup is composed of a quaternary ammonium (B1175870) cation (permanently positive charge) and a carboxylate anion (pH-dependent negative charge).[3][4] This hydrophilic portion allows for interaction with aqueous environments.

The synthesis of OAPB is typically a two-step process:

-

Amidation: Oleic acid is reacted with N,N-dimethyl-1,3-propanediamine to form an amidoamine intermediate, N-(3-dimethylaminopropyl) oleoylamide.[3][5]

-

Quaternization: The tertiary amine of the intermediate is then reacted with sodium chloroacetate (B1199739) in an aqueous medium to form the final betaine structure.[3][5]

Caption: Two-step synthesis of this compound.

Core Mechanism of Action at Interfaces

The fundamental action of OAPB is to reduce the free energy at interfaces, such as air-water or oil-water boundaries. This is achieved through spontaneous adsorption and orientation of its amphiphilic molecules.[1][6]

Adsorption and Tension Reduction

When introduced into an aqueous system, OAPB molecules preferentially migrate to interfaces. The hydrophobic oleyl tail seeks to escape the aqueous environment, orienting itself into the non-polar phase (e.g., air or oil), while the hydrophilic betaine headgroup remains anchored in the water phase.[2][6] This molecular arrangement disrupts the cohesive energy at the water's surface, leading to a significant reduction in surface tension (at the air-water interface) and interfacial tension (at the oil-water interface).[6][7]

This ability to lower interfacial tension is critical in applications like enhanced oil recovery, where OAPB can achieve ultra-low interfacial tension (<0.01 mN/m), enabling the mobilization of trapped oil.[5][6]

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. Surfactant - Wikipedia [en.wikipedia.org]

- 3. This compound CAS 25054-76-6 - Research Chemical [benchchem.com]

- 4. This compound | C25H48N2O3 | CID 6436555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation and properties of oleyl amidopropyl betaine | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Theoretical and experimental investigation of the equilibrium and dynamic interfacial behavior of mixed surfactant solutions [dspace.mit.edu]

Self-assembly and aggregation behavior of Oleamidopropyl betaine

An In-depth Technical Guide on the Self-Assembly and Aggregation Behavior of Oleamidopropyl Betaine (B1666868)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl betaine (OAPB) is a zwitterionic amphiphilic surfactant that has garnered significant interest across various industries, from personal care products to advanced applications in drug delivery and material science.[1][2][3][4] Its unique molecular structure, featuring a long, hydrophobic oleic acid-derived tail and a hydrophilic betaine headgroup, imparts a range of desirable properties including surface activity, foam boosting, and conditioning effects.[1][5][6] As a zwitterionic surfactant, OAPB possesses both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group, rendering it stable and functional over a wide pH range.[1]

The performance of OAPB is intrinsically linked to its behavior in solution, specifically its capacity for self-assembly and aggregation. Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant monomers spontaneously associate to form organized aggregates, most commonly micelles.[1][7][8] The nature of these aggregates—their size, shape, and charge—is paramount to the macroscopic properties of the solution, such as viscosity, solubilization capacity, and interfacial tension reduction. This guide provides a comprehensive technical overview of the self-assembly and aggregation phenomena of this compound, with a focus on the quantitative characterization of its behavior and the experimental methodologies employed in its study.

Physicochemical Properties and Self-Assembly Mechanism

The self-assembly of OAPB is a thermodynamically driven process governed by the hydrophobic effect. The hydrophobic oleyl tail disrupts the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy. To minimize this disruption, the hydrophobic tails aggregate to form the core of a micelle, while the hydrophilic betaine headgroups remain exposed to the aqueous environment.[8] This arrangement minimizes the contact between the hydrophobic chains and water, leading to a more stable, lower-energy state.

The morphology of the resulting aggregates can vary from simple spheres to more complex structures like wormlike micelles or lamellar phases, depending on factors such as surfactant concentration, temperature, pH, and the presence of electrolytes.[8][9] Long-chain amidopropyl betaines, including OAPB, are particularly known for their propensity to form viscoelastic wormlike micellar structures.[10][11] The unsaturation in the oleic tail of OAPB plays a crucial role in facilitating the formation of these elongated structures.[10]

Below is a diagram illustrating the fundamental principle of OAPB self-assembly.

Caption: Self-assembly of OAPB monomers into a micellar structure.

Quantitative Data on Aggregation Behavior

The critical micelle concentration (CMC) is a key parameter that quantifies the efficiency of a surfactant. A lower CMC indicates that less surfactant is needed to saturate the interfaces and form micelles. The CMC of betaine surfactants is influenced by several factors, including the length and structure of the hydrophobic tail, temperature, and the ionic strength of the solution.[12][13]

| Surfactant | Critical Micelle Concentration (CMC) | Conditions | Reference(s) |

| This compound (OAPB) | 0.05–0.1 wt% | Not specified | [1] |

| Cocamidopropyl Betaine (CAPB) | ≈ 0.1 g/L | Not specified | [14] |

| Lauramidopropyl Betaine (LAPB) | ≈ 0.2 g/L | Not specified | [14] |

| Cocamidopropyl Betaine (CAPB) | 0.974 mmol/L | Aqueous solution, temperature not specified | [15] |

Note: The data presented are for this compound and structurally related amidopropyl betaines. Direct comparisons should be made with caution due to variations in experimental conditions and the purity of the surfactants used.

Factors Influencing Self-Assembly

The aggregation behavior of OAPB is highly sensitive to the surrounding environmental conditions. Understanding these influences is critical for formulation development and application.

Caption: Key factors influencing the aggregation behavior of OAPB.

-

Temperature: For many nonionic and zwitterionic surfactants, an increase in temperature can lead to a decrease in the CMC.[16][17] This is often attributed to the dehydration of the hydrophilic headgroups, which favors micellization.[16]

-

pH: OAPB is zwitterionic over a broad pH range. However, at low pH (acidic conditions), the carboxylate group can become protonated, leading to a net positive charge on the molecule.[1] This can significantly alter the electrostatic interactions between headgroups, influencing micelle formation and potentially leading to the formation of viscoelastic gels.[1]

-

Ionic Strength: The addition of electrolytes (salts) to solutions of ionic or zwitterionic surfactants typically decreases the CMC and increases the size of the micelles.[12] The added ions can screen the electrostatic repulsion between the charged headgroups, allowing for more compact packing of the surfactant molecules within the micelle.[13]

-

Hydrophobic Tail Structure: The length and degree of unsaturation of the hydrophobic tail have a profound effect on aggregation.[12] The monounsaturated C18 oleyl tail of OAPB is known to promote the formation of non-spherical, wormlike micelles, which contribute to the viscoelastic properties of its solutions.[10]

Experimental Protocols

The characterization of OAPB self-assembly relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is based on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, reducing the surface tension of the solution.[18] Once the CMC is reached, the surface is saturated with monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution, with the surface tension remaining relatively constant.[18]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity deionized water.

-

Serial Dilutions: Create a series of solutions with decreasing concentrations of OAPB by diluting the stock solution. The concentration range should span the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer, employing either the Du Noüy ring or Wilhelmy plate method.[19] Ensure temperature control throughout the measurements.

-

Data Analysis: Plot the measured surface tension values against the logarithm of the OAPB concentration. The resulting graph will show two distinct linear regions. The CMC is determined from the point of intersection of the regression lines of these two regions.[18][20]

Caption: Workflow for CMC determination using surface tensiometry.

Micelle Size and Distribution Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size of particles, such as micelles, in a solution.[21][22] It works by analyzing the intensity fluctuations of laser light scattered by the particles, which are undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter via the Stokes-Einstein equation.[7]

Experimental Protocol:

-

Sample Preparation: Prepare solutions of OAPB at concentrations well above the CMC in a suitable buffer or deionized water. Filter the samples through a sub-micron filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other large particulates.[23]

-

Instrument Setup: Place the cuvette in the DLS instrument. Set the measurement temperature and allow the sample to equilibrate.

-

Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument's software will record the time-dependent correlation function of the scattered light intensity.

-

Data Analysis: The software analyzes the correlation function to determine the diffusion coefficient and subsequently calculates the hydrodynamic diameter (size) and the polydispersity index (PDI), which indicates the breadth of the size distribution.[21]

Caption: Experimental workflow for micelle characterization by DLS.

Direct Visualization of Aggregates by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct imaging of the morphology of self-assembled structures in their native, hydrated state.[24] This is achieved by rapidly vitrifying a thin film of the sample solution, which traps the aggregates in a layer of amorphous ice, preventing the formation of ice crystals that would otherwise damage the delicate structures.[24]

Experimental Protocol:

-

Sample Preparation: A small aliquot (a few microliters) of the OAPB solution is applied to a TEM grid.

-

Vitrification: The grid is then blotted to create a thin film of the solution, and immediately plunged into a cryogen (e.g., liquid ethane) cooled by liquid nitrogen.[24] This rapid freezing process vitrifies the water.

-

Cryo-Transfer: The vitrified sample is transferred to a cryo-electron microscope under cryogenic conditions to prevent ice crystal formation.

-

Imaging: The sample is imaged at low electron doses to minimize radiation damage. The resulting images provide direct visualization of the size and shape (e.g., spherical, wormlike) of the OAPB aggregates.[25]

Caption: Workflow for Cryo-TEM analysis of surfactant aggregates.

Applications in Drug Development

The self-assembly of OAPB into micelles is of significant interest to drug development professionals. The hydrophobic core of the micelles can serve as a nano-carrier for poorly water-soluble drug molecules, enhancing their solubility and bioavailability. The zwitterionic nature of OAPB is particularly advantageous as it can lead to "non-fouling" surfaces that resist protein adsorption, potentially increasing the circulation time of drug-loaded micelles in the body.[1] Furthermore, the pH-responsive nature of OAPB could be exploited for targeted drug release in specific physiological environments, such as acidic tumor microenvironments.[1]

Conclusion

This compound exhibits complex and tunable self-assembly and aggregation behavior, which is fundamental to its function as a surfactant. The formation, size, and morphology of its micellar aggregates are dictated by a combination of its molecular structure and external factors such as concentration, temperature, pH, and ionic strength. A thorough understanding and characterization of these properties, using techniques like tensiometry, DLS, and Cryo-TEM, are essential for harnessing the full potential of OAPB in research, formulation science, and advanced applications such as drug delivery systems. This guide provides the foundational knowledge and experimental frameworks necessary for professionals to investigate and utilize the unique properties of this versatile zwitterionic surfactant.

References

- 1. This compound CAS 25054-76-6 - Research Chemical [benchchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. grahamchemical.com [grahamchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. incibeauty.com [incibeauty.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. muser-my.com [muser-my.com]

- 8. Surfactant - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Self-Assembly of Long-Chain Betaine Surfactants: Effect of Tailgroup Structure on Wormlike Micelle Formation. | Sigma-Aldrich [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmacy180.com [pharmacy180.com]

- 13. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 14. tegewa.de [tegewa.de]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 19. benchchem.com [benchchem.com]

- 20. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Cryo-TEM Study of Protein-Surfactant Gels and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Interaction of Oleamidopropyl Betaine with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl betaine (B1666868) is a zwitterionic surfactant belonging to the class of amidopropyl betaines, characterized by a long hydrophobic oleyl tail derived from oleic acid and a hydrophilic headgroup containing a quaternary ammonium (B1175870) cation and a carboxylate anion. This amphiphilic nature drives its interaction with and insertion into lipid bilayers, the fundamental structure of cell membranes. Understanding this interaction is crucial for various applications, including its use in personal care products, as a potential component in drug delivery systems, and for assessing its toxicological profile. This technical guide provides a comprehensive overview of the interaction between Oleamidopropyl betaine and lipid bilayers, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

Core Interaction Mechanisms

The interaction of this compound with a lipid bilayer is a multi-step process governed by a combination of hydrophobic and electrostatic forces. The initial step involves the adsorption of the surfactant monomers to the bilayer surface, driven by both the hydrophobic effect attracting the oleyl tail to the nonpolar core of the membrane and electrostatic interactions between the zwitterionic headgroup and the lipid headgroups. As the concentration of this compound increases, the monomers insert more deeply into the bilayer, leading to a series of perturbations.

These perturbations can include an increase in membrane fluidity, a decrease in the main phase transition temperature of the lipids, alterations in the bilayer thickness, and at higher concentrations, the solubilization of the membrane into mixed micelles. The specific outcomes of these interactions are dependent on several factors, including the concentration of the surfactant, the lipid composition of the bilayer, temperature, and the ionic strength of the surrounding medium.

Quantitative Analysis of Bilayer Perturbations

While specific quantitative data for this compound is limited in publicly available literature, we can infer its effects based on studies of structurally similar long-chain alkyl amidopropyl betaines. The following tables summarize the expected quantitative effects of such surfactants on key lipid bilayer properties.

Table 1: Effect on Lipid Bilayer Phase Transition

| Lipid Composition | Surfactant Concentration (mol%) | Change in Main Phase Transition Temperature (T_m) (°C) | Change in Enthalpy (ΔH) (kJ/mol) | Experimental Technique |

| DPPC | 0 | 41.5 | 35.2 | Differential Scanning Calorimetry (DSC) |

| DPPC | 5 | ↓ (Broadened peak) | ↓ | Differential Scanning Calorimetry (DSC) |

| DPPC | 10 | ↓↓ (Significant broadening) | ↓↓ | Differential Scanning Calorimetry (DSC) |

Note: The arrows indicate the expected direction of change (↓ for decrease). The magnitude of the change is expected to be concentration-dependent. Data is illustrative and based on general surfactant behavior.

Table 2: Effect on Lipid Bilayer Fluidity

| Lipid Composition | Surfactant Concentration (µM) | Steady-State Fluorescence Anisotropy (r) of DPH | Change in Membrane Fluidity | Experimental Technique |

| DOPC | 0 | 0.150 | - | Fluorescence Spectroscopy |

| DOPC | 50 | < 0.150 | ↑ | Fluorescence Spectroscopy |

| DOPC | 100 | << 0.150 | ↑↑ | Fluorescence Spectroscopy |

Note: DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe sensitive to the hydrophobic core of the lipid bilayer. A decrease in anisotropy (r) indicates an increase in membrane fluidity. The arrows indicate the expected direction of change (↑ for increase). Data is illustrative.

Table 3: Effect on Lipid Bilayer Integrity (Permeability)

| Lipid Composition | Surfactant Concentration (µM) | % Calcein (B42510) Leakage | Experimental Technique |

| POPC | 0 | < 5% | Fluorescence Spectroscopy |

| POPC | 100 | Increased | Fluorescence Spectroscopy |

| POPC | 200 | Significantly Increased | Fluorescence Spectroscopy |

Note: Calcein is a fluorescent dye that is self-quenched when encapsulated in liposomes at high concentrations. An increase in fluorescence indicates leakage from the liposomes due to membrane permeabilization.

Experimental Protocols

To quantitatively assess the interaction of this compound with lipid bilayers, a variety of biophysical techniques can be employed. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) to Determine Effects on Phase Transition

Objective: To measure the effect of this compound on the main phase transition temperature (T_m) and enthalpy (ΔH) of a model lipid bilayer.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

This compound

-

Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Differential Scanning Calorimeter

Procedure:

-

Liposome (B1194612) Preparation:

-

Dissolve DPPC and the desired molar percentage of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the buffer solution by vortexing above the T_m of DPPC (e.g., at 50°C) to form multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

Degas the liposome suspension before loading into the DSC sample pan.

-

Load an equal volume of the buffer into the reference pan.

-

Equilibrate the sample at a temperature below the expected pre-transition (e.g., 20°C).

-

Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature above the main transition (e.g., 60°C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the T_m (peak of the transition) and ΔH (area under the peak).[1]

-

Fluorescence Anisotropy to Probe Membrane Fluidity

Objective: To measure changes in membrane fluidity upon the addition of this compound using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[2][3][4]

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other fluid-phase lipid

-

This compound

-

DPH in a suitable solvent (e.g., tetrahydrofuran)

-

Buffer solution

-

Fluorometer with polarization filters

Procedure:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by the extrusion method.

-

DPH Labeling: Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1. Incubate in the dark for at least 30 minutes.

-

Fluorescence Measurement:

-

Place the DPH-labeled liposome suspension in a cuvette and equilibrate at the desired temperature.

-

Excite the sample with vertically polarized light (e.g., at 358 nm).

-

Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation polarizer (e.g., at 430 nm).

-

Measure the correction factor (G-factor) using horizontally polarized excitation light (I_HV and I_HH).

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).

-

Titrate with a stock solution of this compound and repeat the anisotropy measurements at each concentration.

-

Calcein Leakage Assay for Membrane Permeabilization

Objective: To assess the ability of this compound to disrupt the integrity of lipid bilayers by measuring the leakage of an encapsulated fluorescent dye.[5][6][7]

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Calcein

-

Buffer solution

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

Procedure:

-

Liposome Preparation with Encapsulated Calcein:

-

Hydrate a thin lipid film of POPC with a high concentration of calcein solution (e.g., 50-100 mM in buffer) to achieve self-quenching.

-

Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.

-

Extrude the liposomes through polycarbonate filters (e.g., 100 nm pore size) to form LUVs.

-

-

Removal of Unencapsulated Calcein: Separate the calcein-loaded liposomes from the free dye using a size-exclusion chromatography column equilibrated with the buffer.

-

Leakage Assay:

-

Dilute the purified calcein-loaded liposomes in the buffer in a cuvette.

-

Record the baseline fluorescence (F_0).

-

Add the desired concentration of this compound and monitor the increase in fluorescence over time (F_t) as calcein is released and its self-quenching is relieved.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the liposomes and measure the maximum fluorescence (F_max).

-

Calculate the percentage of calcein leakage as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100.

-

Visualization of Experimental Workflow and Interaction Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for studying surfactant-lipid interactions and a conceptual model of the interaction process.

Caption: Experimental workflow for studying the interaction of this compound with lipid bilayers.

Caption: Conceptual model of the concentration-dependent interaction of this compound with a lipid bilayer.

Conclusion

The interaction of this compound with lipid bilayers is a complex process that can significantly alter the physical properties and integrity of the membrane. While direct quantitative data for this specific surfactant remains an area for further research, the established methodologies and the behavior of structurally similar compounds provide a strong framework for understanding and predicting its effects. The experimental protocols detailed in this guide offer a robust approach for researchers to generate specific data for this compound, contributing to a more complete understanding of its membrane activity. This knowledge is essential for the informed development of products containing this ingredient and for advancing its potential applications in fields such as drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mpikg.mpg.de [mpikg.mpg.de]

- 5. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encapsula.com [encapsula.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Oleamidopropyl Betaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl betaine (B1666868) is a zwitterionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries for its excellent foaming, emulsifying, and conditioning properties. Its molecular structure, featuring a long hydrophobic oleyl group, a stable amide linkage, and a hydrophilic betaine headgroup, contributes to its versatile functionality. However, the performance and safety of formulations containing Oleamidopropyl betaine can be significantly impacted by its thermal stability and degradation behavior, particularly during manufacturing, storage at elevated temperatures, and in certain applications.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of this compound. Due to a lack of publicly available thermal analysis data specific to this compound, this guide synthesizes information from closely related long-chain amidopropyl betaines, foundational chemical principles, and relevant analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₄₈N₂O₃ |

| Molecular Weight | 424.66 g/mol |

| Appearance | Clear to pale yellow liquid |

| Charge | Zwitterionic |

Thermal Stability Assessment

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature. While a specific TGA thermogram for this compound is not available, a hypothetical TGA curve can be inferred based on the behavior of its potential degradation product, oleic acid, and other similar surfactants. Oleic acid exhibits a single-stage decomposition with a maximum rate of weight loss (DTG peak) at approximately 280°C. It is anticipated that this compound would exhibit a multi-stage decomposition profile, with an initial weight loss corresponding to the cleavage of the molecule, followed by the degradation of the resulting fragments.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting and decomposition. A DSC analysis of this compound would be expected to show endothermic events associated with any phase transitions and exothermic events corresponding to decomposition.

Degradation Pathways

The thermal degradation of this compound is proposed to proceed through several key pathways, primarily involving the cleavage of the amide bond and subsequent reactions of the resulting fragments.

Hydrolysis of the Amide Bond

The most probable initial step in the thermal degradation of this compound, particularly in the presence of water, is the hydrolysis of the amide bond. This reaction would yield oleic acid and N,N-dimethyl-N-(3-aminopropyl)glycine. The amide bond is generally stable, but at elevated temperatures, hydrolysis can occur. Studies on oleamide (B13806), a structurally related compound, have demonstrated its hydrolysis to oleic acid under certain conditions[2].

Caption: Proposed primary degradation pathway of this compound via hydrolysis.

Secondary Degradation of Intermediates

The initial degradation products, oleic acid and the amine intermediate, can undergo further decomposition at higher temperatures.

-

Oleic Acid Degradation: Oleic acid itself is known to undergo thermal decomposition. TGA data shows that oleic acid degrades in a single step with a maximum decomposition rate around 280°C.

-

Amine Intermediate Degradation: The N,N-dimethyl-N-(3-aminopropyl)glycine intermediate contains a 1,3-diaminopropane (B46017) backbone. Studies on the thermal degradation of 1,3-diaminopropane have shown that it can undergo intramolecular cyclization to form a six-membered ring and can also react to form urea (B33335) derivatives[3][4]. These secondary reactions could contribute to the overall degradation profile of this compound at elevated temperatures.

Caption: Potential secondary degradation pathways of the amine intermediate.

Experimental Protocols

To facilitate further research into the thermal stability of this compound, detailed experimental protocols for TGA and DSC are provided below. These protocols are based on standard methodologies for the analysis of surfactants and organic molecules.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Setup: Place the sample crucible onto the TGA's high-precision balance. Seal the furnace and purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Equilibrate the sample at a starting temperature of 30°C. Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature of 600°C.

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature (TGA curve) and the derivative of the weight loss versus temperature (DTG curve). Determine the onset temperature of decomposition and the temperatures of maximum weight loss from the DTG peaks.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions, such as melting and decomposition, of this compound by measuring the heat flow associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent volatilization before decomposition.

-

Experimental Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature of 25°C. Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature of 400°C.

-

Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify and integrate any endothermic (melting) or exothermic (decomposition) peaks to determine transition temperatures and enthalpy changes.

Conclusion

This technical guide has synthesized the available information to provide a detailed overview of the thermal stability and degradation of this compound. While direct experimental data for this specific compound is limited, analysis of its structural components and related molecules allows for the postulation of its thermal behavior and degradation pathways. The primary degradation route is likely the hydrolysis of the amide bond, yielding oleic acid and an amine intermediate, which can further decompose at higher temperatures. The provided experimental protocols for TGA and DSC offer a framework for researchers to conduct further studies to obtain specific quantitative data for this compound, which is crucial for optimizing its use in various applications and ensuring product stability and safety.

References

Spectroscopic Characterization of Oleamidopropyl Betaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of Oleamidopropyl betaine (B1666868), a zwitterionic surfactant widely used in various industrial and research applications. A thorough understanding of its structural features, as elucidated by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, is crucial for quality control, formulation development, and interaction studies. While specific, publicly available spectra for Oleamidopropyl betaine are limited, this guide presents a predictive analysis based on its chemical structure and data from analogous compounds like Cocamidopropyl betaine.

Chemical Structure and Functional Groups

This compound possesses a complex molecular architecture comprising a long hydrophobic oleyl tail, an amide linkage, a propyl chain, and a hydrophilic betaine headgroup. This amphoteric nature dictates its unique physicochemical properties.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts for the protons in this compound. These values are estimates and can be influenced by the solvent, pH, and temperature.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Oleyl Chain | |||

| Terminal CH₃ | ~0.88 | Triplet | 3H |

| Bulk (CH₂)n | ~1.26 | Multiplet | ~22H |

| CH₂ adjacent to C=C | ~2.01 | Multiplet | 4H |

| CH₂ adjacent to C=O | ~2.20 | Triplet | 2H |

| Vinylic CH=CH | ~5.34 | Multiplet | 2H |

| Propyl Linker | |||

| N-CH₂-CH₂-CH₂-N⁺ | ~1.80 | Multiplet | 2H |

| Amide-NH-CH₂ | ~3.30 | Multiplet | 2H |

| CH₂-N⁺ | ~3.60 | Multiplet | 2H |

| Betaine Headgroup | |||

| N⁺-(CH₃)₂ | ~3.10 | Singlet | 6H |

| N⁺-CH₂-COO⁻ | ~3.80 | Singlet | 2H |

| Amide | |||

| NH | ~7.5-8.5 | Broad Triplet | 1H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts provide complementary information about the carbon skeleton of this compound.

| Assignment | Chemical Shift (δ, ppm) |

| Oleyl Chain | |

| Terminal CH₃ | ~14.1 |

| Bulk (CH₂)n | ~22.7 - 31.9 |

| CH₂ adjacent to C=C | ~27.2 |

| CH₂ adjacent to C=O | ~34.0 |

| Vinylic CH=CH | ~129.8 |

| Amide | |

| C=O | ~173.5 |

| Propyl Linker | |

| N-CH₂-CH₂ -CH₂-N⁺ | ~25.0 |

| Amide-NH-CH₂ | ~39.0 |

| CH₂ -N⁺ | ~58.0 |

| Betaine Headgroup | |

| N⁺-(CH₃)₂ | ~51.0 |

| N⁺-CH₂ -COO⁻ | ~65.0 |

| COO⁻ | ~168.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in this compound. The vibrational frequencies of these groups provide a characteristic "fingerprint" of the molecule. Based on studies of similar surfactants, the following table outlines the expected FTIR absorption bands.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 (broad) | N-H Stretch | Amide |

| 3005 | =C-H Stretch | Alkene |

| 2925, 2855 | C-H Stretch (asymmetric & symmetric) | Alkyl Chain |

| 1640 - 1680 | C=O Stretch (Amide I) | Amide |

| 1540 - 1570 | N-H Bend (Amide II) | Amide |

| 1600 - 1620 (weak) | C=C Stretch | Alkene |

| 1465 | C-H Bend | Methylene |

| 1380 - 1420 | C-O Stretch (symmetric) | Carboxylate |

| 1100 - 1200 | C-N Stretch | Amine |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Tune and shim the spectrometer to the prepared sample.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks in both spectra to the corresponding nuclei in the this compound structure.

-

Caption: Experimental Workflow for NMR Analysis.

FTIR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (typically a viscous liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Apply a small drop of the this compound sample directly onto the ATR crystal, ensuring complete coverage.

-

Sample Spectrum: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

-

Caption: Logical Flow for Spectroscopic Characterization.

References

The Amphiphilic Interface: An In-depth Technical Guide to the Interactions of Oleamidopropyl Betaine with Biological Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamidopropyl betaine (B1666868), a zwitterionic surfactant, is utilized across various industries, from personal care products to specialized industrial applications.[1] Its amphiphilic nature, possessing both a hydrophobic oleyl tail and a hydrophilic betaine headgroup, dictates its interaction with biological systems.[1] This technical guide provides a comprehensive overview of the theoretical and experimental framework for understanding the interactions between oleamidopropyl betaine and key biological macromolecules: proteins, nucleic acids, and lipid membranes. Due to a lack of specific quantitative binding data for this compound in publicly available literature, this document establishes a methodological foundation. It presents generalized experimental protocols and data presentation templates to guide researchers in the quantitative characterization of these interactions. Furthermore, it outlines potential cellular consequences, such as the induction of apoptosis, and provides visual workflows and pathway diagrams to facilitate experimental design and data interpretation.

Introduction to this compound

This compound is a synthetic zwitterionic surfactant characterized by a long hydrophobic oleic acid-derived tail and a hydrophilic headgroup containing both a quaternary ammonium (B1175870) cation and a carboxylate anion.[1] This structure imparts a net neutral charge over a wide pH range, though it can become cationic at low pH due to the protonation of the carboxylate group.[1] Its primary functions in commercial products include acting as a cleansing agent, foam booster, and conditioning agent.[2] In industrial settings, it is valued as a viscoelastic surfactant, particularly in the oil and gas industry.[1] The interaction of any surfactant with biological systems is fundamentally driven by the imperative to minimize the energetically unfavorable contact between its hydrophobic tail and the aqueous environment, leading to adsorption at interfaces and interactions with biological macromolecules.

Interaction with Proteins

The interaction of surfactants with proteins is a complex phenomenon that can lead to either stabilization or denaturation of the protein structure.[3][4] For a zwitterionic surfactant like this compound, interactions are expected to be driven primarily by hydrophobic forces, with potential electrostatic contributions depending on the protein's surface charge distribution and the solution's pH.

Mechanisms of Interaction

Surfactant-protein interactions typically occur in a stepwise manner. Initially, individual surfactant monomers may bind to hydrophobic patches on the protein surface.[4] As the surfactant concentration increases, these bound monomers can act as nucleation sites, leading to the formation of micelle-like aggregates on the protein surface.[4] This process can disrupt the native tertiary and secondary structure of the protein, leading to unfolding and potential loss of function. Conversely, at low concentrations, some surfactants can stabilize proteins by preventing aggregation at interfaces.[5]

Quantitative Analysis of Protein Binding

Quantifying the binding affinity between this compound and a target protein is crucial for understanding its biological impact. Techniques such as Isothermal Titration Calorimetry (ITC) provide a direct measurement of the binding thermodynamics.

Table 1: Hypothetical Thermodynamic Parameters for this compound-Protein Interaction Measured by ITC

| Target Protein | Stoichiometry (n) | Association Constant (K_a) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·deg) | Gibbs Free Energy Change (ΔG) (kcal/mol) |

| Bovine Serum Albumin | 25 ± 2 | 1.5 x 10⁴ | -5.2 | 2.1 | -5.8 |

| Lysozyme | 12 ± 1 | 8.0 x 10³ | -3.8 | 1.4 | -5.4 |

| Human Keratin | 40 ± 5 | 2.2 x 10⁴ | -6.1 | 2.5 | -6.9 |

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.[4][6]

Objective: To determine the binding constant (K_a), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of this compound binding to a target protein.

Materials:

-

Isothermal Titration Calorimeter

-

Target protein solution (e.g., 20 µM in PBS buffer, pH 7.4)

-

This compound solution (e.g., 500 µM in PBS buffer, pH 7.4)

-

Degassing station

-

Syringe for injection

Procedure:

-

Prepare protein and this compound solutions in the same buffer batch to minimize heats of dilution.

-

Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

-

Load the target protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-